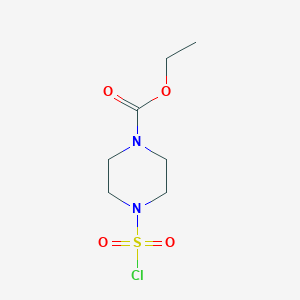

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

描述

属性

IUPAC Name |

ethyl 4-chlorosulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O4S/c1-2-14-7(11)9-3-5-10(6-4-9)15(8,12)13/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIYDBGQBHYKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105168-69-2 | |

| Record name | ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of Piperazine-1-carboxylate Esters

A common precursor, ethyl piperazine-1-carboxylate, can be synthesized by esterification of piperazine with ethyl chloroformate or ethyl carbonate derivatives under mild conditions. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran with a base like triethylamine to scavenge the generated hydrochloric acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Piperazine + Ethyl chloroformate | CH2Cl2, NEt3, 0–25 °C, 2–4 hours | Ethyl piperazine-1-carboxylate |

This step yields the ethyl ester of piperazine-1-carboxylic acid, which is then isolated by extraction and purified by column chromatography or recrystallization.

Chlorosulfonation of Ethyl Piperazine-1-carboxylate

The critical step in preparing Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is the selective chlorosulfonation at the 4-position of the piperazine ring. This is typically achieved by treating the ethyl piperazine-1-carboxylate with chlorosulfonic acid under controlled temperature (0–30 °C) to avoid overreaction or decomposition.

| Parameter | Details |

|---|---|

| Reagent | Chlorosulfonic acid (ClSO3H) |

| Temperature | 0 to 30 °C |

| Reaction Time | 1 to 4 hours |

| Solvent | Often neat or in inert solvent (e.g., CH2Cl2) |

| Work-up | Quenching with ice, neutralization, extraction |

The reaction introduces the chlorosulfonyl group (-SO2Cl) directly onto the piperazine ring, yielding the target compound.

Alternative Synthetic Routes and Optimization

Research literature indicates alternative approaches to improve yield and environmental impact:

- Avoidance of Protection/Deprotection Steps: Some processes eliminate the need for amino group protection on the piperazine ring, simplifying the synthesis and increasing overall yield.

- Use of Crude Starting Materials: Utilizing crude carboxylic acid derivatives instead of purified materials reduces cost and processing time.

- Temperature Control: Maintaining chlorosulfonation temperatures between 5 and 30 °C prevents side reactions and degradation.

- Ammonia Treatment: Post-chlorosulfonation, treatment with ammonia can convert chlorosulfonyl intermediates to sulfonamide derivatives if desired.

Detailed Research Findings and Data

A patent describing a similar chlorosulfonation process for related compounds provides valuable insights:

| Step | Description | Conditions / Results |

|---|---|---|

| i) | Esterification of 5-methylpyrazine-2-carboxylic acid with methanol under reflux | 2–3 hours reflux with H2SO4 catalyst; methyl ester formed |

| ii) | Reaction of methyl ester with amine at 100–200 °C | Amide formation, methanol distilled off |

| iii) | Chlorosulfonation with chlorosulfonic acid at 0–45 °C | Formation of chlorosulfonyl intermediate |

| iv) | Treatment with ammonia to convert chlorosulfonyl to aminosulfonyl group | Ammonia solution, room temperature, filtration |

| Yield | Overall yield reported around 56–66% depending on scale and purification | Purity confirmed by melting point and spectral data |

This process eliminates protection/deprotection steps and uses crude starting materials, making it cost-effective and environmentally friendlier.

Comparative Table of Preparation Parameters

| Parameter | Traditional Method | Improved Method (Patent-based) |

|---|---|---|

| Protection/Deprotection Steps | Required, increasing complexity | Eliminated, simplifying synthesis |

| Starting Material Purity | Pure carboxylic acids | Crude acids acceptable |

| Chlorosulfonation Temperature | Variable, sometimes higher leading to side reactions | Controlled 5–30 °C to improve selectivity |

| Use of Toxic Reagents | Ethyl chloroformate used | Avoided, reducing environmental impact |

| Overall Yield | ~27% | 56–66% |

| Environmental Impact | Higher due to multiple steps and toxic reagents | Lower due to simplified steps and reagent choice |

Notes on Analytical Characterization

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the ester and sulfonyl functionalities.

- Infrared Spectroscopy (IR): Characteristic S=O stretching bands (~1350 and 1170 cm^-1) and C=O ester stretch (~1735 cm^-1).

- Melting Point (m.p.): Used to assess purity.

- Elemental Analysis: Confirms composition.

- Mass Spectrometry (MS): Molecular ion peak corresponding to the compound.

化学反应分析

Types of Reactions

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.

Hydrolysis Products: Hydrolysis of the ester group yields 4-(chlorosulfonyl)piperazine-1-carboxylic acid.

科学研究应用

Medicinal Chemistry

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is primarily explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity. The piperazine moiety is known for improving pharmacokinetic properties, making it a valuable scaffold in drug design .

Case Studies:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from this compound demonstrated effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent .

- Neurological Disorders: The compound's ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as anxiety and depression .

Materials Science

In materials science, this compound is investigated for its role in developing new materials with specific properties such as conductivity and fluorescence. Its unique functional groups facilitate reactions that can lead to novel polymeric materials or coatings with enhanced performance characteristics .

Applications:

- Polymer Synthesis: The compound can be utilized to create sulfonamide-based polymers that exhibit improved thermal stability and mechanical properties.

- Fluorescent Materials: Modifications of the compound can lead to fluorescent derivatives useful in optoelectronic applications.

作用机制

The mechanism of action of ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the structure and function of target molecules, making it useful in biochemical studies and drug development .

相似化合物的比较

Comparison with Structural Analogs

Functional Group Variations

tert-Butyl 4-(Chlorosulfonyl)piperazine-1-carboxylate

- Structural Difference : Replaces the ethyl ester with a tert-butyloxycarbonyl (Boc) group.

- Reactivity : The Boc group offers superior stability under basic conditions but requires acidic deprotection (e.g., HCl or TFA) for removal, unlike the ethyl ester, which may undergo hydrolysis under stronger alkaline conditions .

- Synthetic Utility : The Boc-protected analog simplifies multi-step syntheses by avoiding premature deprotection, whereas the ethyl ester is more suited for reactions requiring labile protecting groups .

Ethyl 4-((4-Chlorophenyl)sulfonyl)piperazine-1-carboxylate

- Structural Difference : Substitutes the chlorosulfonyl group with a 4-chlorophenylsulfonyl moiety.

- Properties :

- Applications : More stable for drug formulations but less versatile as a synthetic intermediate .

Ethyl 4-(3-Chloropropanoyl)piperazine-1-carboxylate

- Structural Difference: Replaces -SO₂Cl with a 3-chloropropanoyl group (-COCH₂CH₂Cl).

- Reactivity : The acyl chloride derivative undergoes hydrolysis more readily than the sulfonyl chloride, limiting its use in aqueous environments.

- Stability : Less stable under basic conditions due to ester and acyl chloride lability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate | 292.77 | 1.41* | 465* | 1.3 |

| tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | 323.80 | 1.25* | 480* | 2.1 |

| Ethyl 4-((4-chlorophenyl)sulfonyl)piperazine-1-carboxylate | 332.80 | 1.375 | 465.1 | 2.5 |

| Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate | 248.71 | 1.18* | 320* | 0.9 |

生物活性

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article examines its synthesis, biological properties, and potential applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine derivatives with chlorosulfonic acid, leading to the introduction of the chlorosulfonyl group. This reaction can be optimized to yield high purity and yield, which is critical for subsequent biological evaluations .

Anticancer Properties

This compound has demonstrated promising anticancer activity across various cancer cell lines. For instance, studies have shown that piperazine derivatives exhibit significant cytotoxic effects on liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The mechanism of action includes:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It effectively inhibits the growth of cancer cells by disrupting microtubule synthesis and cell cycle progression .

Table 1 summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HUH7 | 5.3 | Apoptosis induction |

| MCF7 | 6.2 | Microtubule disruption |

| HCT-116 | 4.8 | Cell cycle inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies indicate that this compound shows effectiveness against a range of bacterial and fungal strains. The antimicrobial mechanism is believed to involve:

- Inhibition of Bacterial Cell Wall Synthesis : The sulfonamide group contributes to its ability to inhibit bacterial growth.

- Disruption of Fungal Cell Membranes : The compound's structure allows it to integrate into fungal membranes, leading to cell lysis .

Table 2 presents the antimicrobial efficacy against selected strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 12 |

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in clinical applications. For example, a study conducted by Wilson et al. demonstrated that derivatives of this compound were effective in reducing tumor size in animal models, supporting its role as a lead compound for further development .

Moreover, the U.S. National Cancer Institute has recognized the compound's ability to suppress tumor growth in preclinical studies, emphasizing its therapeutic potential in oncology .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves reacting piperazine derivatives with chlorosulfonyl agents under basic conditions. For example, sulfonyl chloride reactions are conducted in aqueous Na₂CO₃ (pH 10.0) to maintain solubility and reactivity . Optimization includes monitoring reaction progress via TLC and adjusting pH to 6.0 for precipitation . Purification often employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or crystallization using Et₂O .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming structural motifs like the piperazine ring and chlorosulfonyl group . Elemental analysis validates purity , while TLC monitors reaction progress . Mass spectrometry (e.g., MALDI) and IR spectroscopy can further confirm molecular weight and functional groups .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use personal protective equipment (gloves, goggles) to avoid skin/eye contact (H314/H315) . Work in a fume hood to prevent inhalation (P261/P271) and ensure proper ventilation. Storage should be in a dry, cool environment away from oxidizers . Spills require neutralization with inert absorbents and disposal per hazardous waste protocols .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chlorosulfonyl moiety acts as a leaving group, enabling nucleophilic attacks at the sulfur center. Reactivity can be modulated by solvent polarity (e.g., DCM or THF) and temperature. Computational studies (DFT) suggest that electron-withdrawing groups on the piperazine ring enhance electrophilicity, facilitating reactions with amines or thiols . Kinetic studies using HPLC or in situ FTIR can track substitution rates .

Q. What computational strategies are employed to study interactions between this compound and biological targets?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates electrostatic potentials to predict binding affinities . Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like kinases or proteases, validated by in vitro assays (e.g., enzyme inhibition studies) . QSAR models correlate structural features (e.g., sulfonyl electronegativity) with bioactivity .

Q. How can catalytic systems enhance the efficiency of synthesizing derivatives of this compound?

- Methodological Answer : Nickel-catalyzed C–N cross-coupling (e.g., NiBr₂·3H₂O with pyrrolidine additives) enables regioselective functionalization of the piperazine ring . Photoredox catalysis (e.g., Ir-based catalysts) can activate inert C–H bonds for late-stage modifications . Reaction optimization includes screening solvents (DME or acetonitrile) and additives (e.g., DIEA) to suppress side reactions .

Q. What role does stereochemistry play in the compound’s biological activity, and how is it controlled during synthesis?

- Methodological Answer : Chiral centers in derivatives (e.g., benzyl piperazine carboxylates) are controlled using enantioselective catalysts (e.g., iridium complexes) . Stereochemical analysis employs chiral HPLC or circular dichroism (CD). Enantiomer-specific bioactivity is tested via in vitro assays (e.g., IC₅₀ determination against cancer cell lines) .

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。